molecular formula C18H22N4O4S B2692648 N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1040649-48-6

N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No. B2692648
CAS RN: 1040649-48-6
M. Wt: 390.46
InChI Key: FXTQGHXCZKKNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound contains a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom . This ring is attached to a butyl chain that contains an amino group and a thio group. The other end of the molecule contains a pyridazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms, attached to a furan ring, another five-membered ring with four carbon atoms and one oxygen atom.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 390.46. Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed novel classes of compounds, including those related to the specified chemical structure, through various synthetic pathways. For instance, the synthesis of 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones has been reported, highlighting the regiospecific conversion of ester functionalities and the formation of a fused pyridazinone skeleton. This research contributes to the understanding of synthetic methodologies that can be applied to the synthesis of related compounds (Gani Koza et al., 2013).

Antiprotozoal Applications

Another area of application involves the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. These compounds have shown strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as therapeutic agents for protozoal infections (M. Ismail et al., 2004).

Synthesis and Reactivity of Heterocycles

The synthesis and reactivity of heterocyclic compounds like 2-(furan-2-yl)thiazolo[5,4-f]quinoline have been explored, providing insights into electrophilic substitution reactions and the potential for creating diverse molecular frameworks. This research contributes to the development of novel heterocyclic compounds with potential applications in various fields (M. M. El’chaninov & А. Aleksandrov, 2017).

Amplifiers of Phleomycin

Research on unfused heterobicycles as amplifiers of phleomycin has shown the potential of pyridinylpyrimidines with strongly basic side chains to enhance the activity of phleomycin against Escherichia coli. This area of research opens up possibilities for the development of compounds that can amplify the effects of existing antibiotics, offering new strategies for combating bacterial infections (D. J. Brown & W. Cowden, 1982).

Safety and Hazards

As this compound is not intended for human or veterinary use, it should be handled with care and appropriate safety measures should be taken during its use.

Future Directions

While specific future directions for this compound are not available, compounds with similar structures have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, this compound could potentially be explored for its biological activity and therapeutic potential.

properties

IUPAC Name

N-[6-[4-oxo-4-(oxolan-2-ylmethylamino)butyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c23-16(19-12-13-4-1-9-25-13)6-3-11-27-17-8-7-15(21-22-17)20-18(24)14-5-2-10-26-14/h2,5,7-8,10,13H,1,3-4,6,9,11-12H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTQGHXCZKKNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide

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